6-Methoxy-2,2,3-trimethyl-7-nitro-2H-1-benzopyran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methoxy-2,2,3-trimethyl-7-nitro-2H-1-benzopyran is a photochromic compound belonging to the spiropyran family. It exhibits unique properties such as reversible photoisomerization, making it valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-2,2,3-trimethyl-7-nitro-2H-1-benzopyran typically involves the condensation of 6-methoxy-2H-chromen-2-one with 2,2,3-trimethyl-1,3-dioxane-4,6-dione in the presence of a base. The reaction is carried out under reflux conditions, followed by nitration using a mixture of nitric acid and sulfuric acid .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions
6-Methoxy-2,2,3-trimethyl-7-nitro-2H-1-benzopyran undergoes various chemical reactions, including:
Photoisomerization: Exposure to UV light induces a reversible transformation between the spiropyran and merocyanine forms.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Photoisomerization: UV light, green light for reverse reaction.
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydride (NaH), alkyl halides.
Major Products Formed
Photoisomerization: Merocyanine form.
Reduction: 6-Amino-2,2,3-trimethyl-7-nitro-2H-1-benzopyran.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-Methoxy-2,2,3-trimethyl-7-nitro-2H-1-benzopyran has diverse applications in scientific research:
Chemistry: Used as a photochromic dye in optical data storage and molecular switches.
Medicine: Investigated for potential use in photodynamic therapy and as a photosensitizer in cancer treatment.
Industry: Utilized in the development of smart materials and coatings that change color upon exposure to light.
Mechanism of Action
The mechanism of action of 6-Methoxy-2,2,3-trimethyl-7-nitro-2H-1-benzopyran involves photoisomerization. Upon exposure to UV light, the spiropyran form converts to the merocyanine form, which has a different absorption spectrum and dipole moment. This reversible transformation allows the compound to act as a molecular switch, altering its properties in response to light .
Comparison with Similar Compounds
Similar Compounds
- 1’,3’,3’-Trimethyl-6-nitrospiro[2H-1-benzopyran-2,2’-indoline] .
- 1’,3’,3’-Trimethyl-6-nitrospiro[2H-1-benzopyran-2,2’-[2H]indole] .
Uniqueness
6-Methoxy-2,2,3-trimethyl-7-nitro-2H-1-benzopyran is unique due to its methoxy group, which enhances its photochromic properties and quantum yield compared to other spiropyran compounds . This makes it particularly valuable in applications requiring high sensitivity and efficiency.
Properties
CAS No. |
65837-76-5 |
---|---|
Molecular Formula |
C13H15NO4 |
Molecular Weight |
249.26 g/mol |
IUPAC Name |
6-methoxy-2,2,3-trimethyl-7-nitrochromene |
InChI |
InChI=1S/C13H15NO4/c1-8-5-9-6-12(17-4)10(14(15)16)7-11(9)18-13(8,2)3/h5-7H,1-4H3 |
InChI Key |
LOMFYMBTPXYRRC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=CC(=C(C=C2OC1(C)C)[N+](=O)[O-])OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.